Benextramine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

69790-18-7 |

|---|---|

Fórmula molecular |

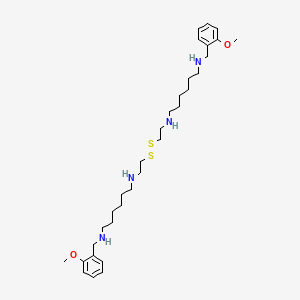

C32H54N4O2S2 |

Peso molecular |

590.9 g/mol |

Nombre IUPAC |

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |

InChI |

InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3 |

Clave InChI |

IIWOUNLDWKZMQI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

SMILES canónico |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

Otros números CAS |

69790-18-7 68535-69-3 |

Números CAS relacionados |

68535-69-3 (tetra-hydrochloride) |

Sinónimos |

enextramine benextramine tetrahydrochloride N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride N,N'-bis(o-methoxybenzylaminohexyl)cystamine N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine N,N'-BMBAC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Benextramine on Alpha-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benextramine is a potent pharmacological tool extensively utilized in the characterization of alpha-adrenoceptors. Its primary mechanism of action involves the irreversible antagonism of both α1 and α2-adrenoceptor subtypes through covalent bond formation. This tetraamine (B13775644) disulfide compound initially binds reversibly to the receptor, followed by the formation of a stable, covalent linkage, effectively removing the receptor from the functional pool. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Alpha-adrenoceptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of the physiological effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. They are broadly classified into two main types, α1 and α2, each further subdivided into distinct subtypes (α1A, α1B, α1D and α2A, α2B, α2C). The diverse tissue distribution and signaling pathways of these subtypes make them important therapeutic targets for a range of conditions, including hypertension, benign prostatic hyperplasia, and neurological disorders.

This compound, [N,N'-bis(o-methoxybenzylaminohexyl)cystamine], has emerged as a valuable research tool for studying these receptors. Its ability to act as an irreversible antagonist allows for the investigation of receptor turnover, receptor reserve, and the functional consequences of receptor inactivation. This guide will delve into the molecular mechanisms underpinning this compound's interaction with alpha-adrenoceptors, providing the technical details necessary for its effective use in research and drug development.

Mechanism of Irreversible Antagonism

The action of this compound at alpha-adrenoceptors is a two-step process:

-

Reversible Binding: Initially, this compound reversibly binds to the alpha-adrenoceptor. This initial interaction is governed by the principles of mass action and is characterized by a binding affinity (Ki).

-

Covalent Bond Formation: Following the initial binding, a reactive intermediate of this compound forms a covalent bond with a nucleophilic residue within the receptor's binding pocket. This step is time-dependent and results in the irreversible inactivation of the receptor. The disulfide bond within the this compound molecule is crucial for this covalent modification.

This irreversible nature distinguishes this compound from competitive antagonists, which bind reversibly and can be displaced by increasing concentrations of an agonist. Once this compound has formed a covalent bond, the receptor is rendered non-functional until it is degraded and replaced by newly synthesized receptors.

Quantitative Analysis of this compound's Action

The interaction of this compound with alpha-adrenoceptors can be quantified through various experimental parameters. The following tables summarize the available quantitative data.

Table 1: Kinetic and Affinity Data for this compound at Alpha-Adrenoceptors

| Parameter | Receptor Subtype | Value | Tissue/Cell Type | Reference |

| t1/2 (half-life) of irreversible action | α1-adrenoceptor | 3 min | Rat Brain Synaptosomes | [1][2] |

| IC50 (reversible action) | Ca2+ Influx | 10 ± 5 µM | Rat Brain Synaptosomes | [1][2] |

Signaling Pathways of Alpha-Adrenoceptors

To understand the functional consequences of this compound's action, it is essential to be familiar with the signaling pathways initiated by alpha-adrenoceptor activation.

α1-Adrenoceptor Signaling

α1-Adrenoceptors primarily couple to Gq/11 G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

Caption: α1-Adrenoceptor Signaling Pathway.

α2-Adrenoceptor Signaling

α2-Adrenoceptors typically couple to Gi/o G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. α2-Adrenoceptor activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which contributes to their inhibitory effects on neurotransmitter release from presynaptic terminals.

Caption: Presynaptic α2-Adrenoceptor Signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the action of this compound on alpha-adrenoceptors.

Radioligand Binding Assay for Irreversible Antagonism

This protocol is designed to determine the irreversible binding of this compound to α1 and α2-adrenoceptors using radiolabeled ligands.

Objective: To demonstrate the irreversible nature of this compound's binding to alpha-adrenoceptors.

Materials:

-

Radioligands:

-

This compound hydrochloride

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from rat brains according to standard protocols.

-

Pre-incubation with this compound:

-

Incubate aliquots of the membrane preparation with various concentrations of this compound (e.g., 1-100 µM) or vehicle (control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).

-

-

Washing Step:

-

Centrifuge the membrane suspensions to pellet the membranes.

-

Resuspend the pellets in a large volume of fresh, cold binding buffer.

-

Repeat the centrifugation and resuspension steps at least three times to remove any unbound this compound.

-

-

Radioligand Binding:

-

Resuspend the final washed pellets in binding buffer.

-

Incubate the this compound-pretreated and control membranes with a saturating concentration of the appropriate radioligand ([3H]Prazosin for α1, [3H]Clonidine/Yohimbine for α2).

-

To determine non-specific binding, include tubes with an excess of a non-labeled competitor (e.g., phentolamine).

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for both control and this compound-treated samples.

-

A significant reduction in specific binding in the this compound-treated samples that is not reversed by washing indicates irreversible antagonism.

-

Caption: Irreversible Radioligand Binding Assay Workflow.

Functional Assay for α1-Adrenoceptor Antagonism in Isolated Tissue

This protocol describes a functional assay to assess the irreversible antagonism of this compound on α1-adrenoceptor-mediated smooth muscle contraction.

Objective: To measure the effect of this compound on the contractile response of an isolated tissue to an α1-adrenoceptor agonist.

Materials:

-

Tissue: Rat anococcygeus muscle.

-

Agonist: Noradrenaline or a selective α1-agonist.

-

This compound hydrochloride.

-

Organ Bath Setup: Including a tissue holder, force transducer, and data acquisition system.

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

Procedure:

-

Tissue Preparation:

-

Isolate the rat anococcygeus muscle and mount it in an organ bath containing PSS.

-

Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

-

Control Response:

-

Generate a cumulative concentration-response curve to the α1-agonist to establish the control response.

-

-

This compound Treatment:

-

Incubate the tissue with a specific concentration of this compound (e.g., 30 µM) for a defined period (e.g., 30 minutes).

-

-

Washout:

-

Perform a thorough washout of the organ bath with fresh PSS to remove unbound this compound. The washout period should be extensive (e.g., multiple changes of PSS over 30-60 minutes).

-

-

Post-Treatment Response:

-

Generate a second cumulative concentration-response curve to the α1-agonist.

-

-

Data Analysis:

-

Compare the concentration-response curves obtained before and after this compound treatment.

-

A non-parallel rightward shift in the concentration-response curve, accompanied by a depression of the maximal response that is not reversed by washing, is indicative of irreversible antagonism.

-

Caption: Functional Assay Workflow for Irreversible Antagonism.

Functional Assay for Presynaptic α2-Adrenoceptor Antagonism

This protocol outlines a method to assess the irreversible antagonism of this compound on presynaptic α2-adrenoceptors that inhibit neurotransmitter release.

Objective: To evaluate the effect of this compound on the inhibitory action of an α2-adrenoceptor agonist on neurotransmitter release.

Materials:

-

Tissue: Guinea pig right atria.[4]

-

α2-Agonist: Clonidine (B47849).[4]

-

This compound hydrochloride.

-

Organ Bath Setup with Field Stimulation Electrodes.

-

Physiological Salt Solution (PSS).

-

Data acquisition system to measure heart rate or contractile force.

Procedure:

-

Tissue Preparation:

-

Isolate the guinea pig right atria and mount it in an organ bath with field stimulation electrodes.

-

Allow the tissue to equilibrate.

-

-

Field Stimulation:

-

Apply electrical field stimulation to elicit neurotransmitter release and a subsequent increase in heart rate or contractile force.

-

-

Effect of α2-Agonist:

-

Administer clonidine to the organ bath and observe the inhibition of the stimulation-evoked response.

-

-

This compound Treatment:

-

Wash out the clonidine.

-

Incubate the tissue with this compound for a specified duration.

-

-

Washout:

-

Perform an extensive washout of the organ bath to remove unbound this compound. A prolonged washout (e.g., up to 240 minutes) is necessary to confirm irreversibility.[4]

-

-

Post-Treatment Response:

-

Re-administer clonidine and observe its effect on the stimulation-evoked response.

-

-

Data Analysis:

-

A significant reduction or abolishment of the inhibitory effect of clonidine after this compound treatment and extensive washing indicates irreversible antagonism of presynaptic α2-adrenoceptors.

-

Conclusion

This compound is a powerful and selective tool for the irreversible inactivation of both α1 and α2-adrenoceptors. Its mechanism of action, involving an initial reversible binding followed by covalent modification, allows for in-depth studies of adrenoceptor pharmacology and physiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations. Further research is warranted to elucidate the precise binding site of this compound on the different adrenoceptor subtypes and to fully characterize the kinetics of its irreversible interaction.

References

- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Irreversible Binding Kinetics of Benextramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible binding kinetics of Benextramine, a potent antagonist of α-adrenergic receptors. This compound's unique mechanism of action, characterized by the formation of a covalent bond with its target receptors, makes it a valuable tool in pharmacological research. This document details its mechanism, summarizes key binding data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: Irreversible Antagonism of Adrenoceptors

This compound, chemically known as N,N'-bis(o-methoxybenzylaminohexyl)cystamine, is a tetraamine (B13775644) disulfide that functions as an irreversible antagonist at both α1 and α2-adrenergic receptors (adrenoceptors).[1][2] Unlike reversible antagonists that bind and dissociate from their targets, establishing an equilibrium, irreversible antagonists form a stable, covalent bond.[3] This covalent modification effectively removes the receptor from the available pool, leading to a long-lasting blockade that cannot be overcome by increasing the concentration of the natural agonist, such as norepinephrine (B1679862).[2][4]

Mechanism of Irreversible Binding

The irreversible nature of this compound's binding is attributed to its disulfide bridge.[5][6] It is hypothesized that this disulfide bond undergoes a reaction within the receptor's binding pocket, leading to the formation of a covalent linkage with a nucleophilic amino acid residue on the receptor protein. This covalent modification results in a conformational change that permanently inactivates the receptor. While the precise amino acid residues targeted by this compound have not been definitively identified in the reviewed literature, this mechanism is consistent with the action of other alkylating agents.

Quantitative Binding Data

While specific kinetic constants such as Ki (inhibition constant) and kon (association rate constant) for individual adrenoceptor subtypes are not extensively detailed in the available literature, key parameters have been reported that characterize the binding kinetics of this compound.

| Parameter | Value | Receptor/Channel | Species/Tissue | Comments | Reference |

| t1/2 (half-life of irreversible action) | 3 min | α1-Adrenoceptor | Rat Brain Synaptosomes | This represents the time required for this compound to inactivate 50% of the α1-adrenoceptor population. | [1] |

| IC50 (half maximal inhibitory concentration) | 10 ± 5 µM | K+-activated Ca2+ channels | Rat Brain Synaptosomes | This represents a reversible inhibitory action on calcium channels, distinct from its irreversible action on adrenoceptors. | [1] |

It is important to note that this compound also demonstrates noncompetitive antagonism at α2A-adrenoceptors, indicating that it can inhibit receptor function through binding to a site other than the primary agonist binding site (an allosteric site).[7]

Experimental Protocols

The characterization of this compound's irreversible binding kinetics relies on a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay for Irreversible Antagonism

This assay quantifies the number of available receptors over time after exposure to an irreversible antagonist.

Objective: To determine the rate of receptor inactivation by this compound.

Materials:

-

Tissue preparation expressing the target adrenoceptor subtype (e.g., rat brain synaptosomes).[1]

-

Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-receptors, [3H]clonidine for α2-receptors).[1]

-

This compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Pre-incubation: Incubate the tissue preparation with a known concentration of this compound for varying periods.

-

Washout: Thoroughly wash the tissue preparation to remove any unbound this compound. This step is crucial to ensure that only irreversibly bound antagonist remains.

-

Radioligand Incubation: Incubate the washed tissue with a saturating concentration of the appropriate radioligand until binding equilibrium is reached.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of specific radioligand binding against the pre-incubation time with this compound. The resulting curve can be used to calculate the rate of receptor inactivation (kinact) and the half-life (t1/2) of the receptor population.

Functional Assay: Smooth Muscle Contraction

This assay measures the functional consequence of the irreversible receptor blockade.

Objective: To assess the insurmountable antagonism produced by this compound.

Materials:

-

Isolated smooth muscle tissue (e.g., rat vas deferens or anococcygeus muscle).[6]

-

Organ bath with physiological salt solution, maintained at 37°C and aerated.

-

Isotonic transducer and recording equipment.

-

This compound.

-

Adrenergic agonist (e.g., norepinephrine).

Protocol:

-

Tissue Equilibration: Mount the smooth muscle tissue in the organ bath and allow it to equilibrate under a resting tension.

-

Control Response: Generate a cumulative concentration-response curve for the adrenergic agonist to establish a baseline maximal response.

-

This compound Incubation: Incubate the tissue with this compound for a defined period.

-

Washout: Perform a prolonged washout procedure to remove all unbound this compound.

-

Post-Treatment Response: Generate a second cumulative concentration-response curve for the same agonist.

-

Data Analysis: Compare the pre- and post-treatment concentration-response curves. A reduction in the maximal response, which cannot be overcome by increasing agonist concentration, is indicative of irreversible antagonism.

Signaling Pathways Affected by this compound

By irreversibly blocking α1 and α2-adrenoceptors, this compound inhibits their respective downstream signaling cascades.

α1-Adrenoceptor Signaling Pathway (Gq-coupled)

α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key event in smooth muscle contraction. This compound's irreversible blockade of α1-receptors prevents this entire cascade.

// Node colors receptor_color = "#4285F4"; antagonist_color = "#EA4335"; g_protein_color = "#FBBC05"; effector_color = "#34A853"; second_messenger_color = "#4285F4"; response_color = "#34A853"; node_text_color = "#202124"; antagonist_text_color = "#FFFFFF";

// Nodes this compound [label="this compound", fillcolor=antagonist_color, fontcolor=antagonist_text_color]; Alpha1_AR [label="α1-Adrenoceptor", fillcolor=receptor_color, fontcolor=antagonist_text_color]; Gq_protein [label="Gq/11", fillcolor=g_protein_color, fontcolor=node_text_color]; PLC [label="Phospholipase C\n(PLC)", fillcolor=effector_color, fontcolor=antagonist_text_color]; PIP2 [label="PIP2"]; IP3 [label="IP3", fillcolor=second_messenger_color, fontcolor=antagonist_text_color]; DAG [label="DAG", fillcolor=second_messenger_color, fontcolor=antagonist_text_color]; ER [label="Endoplasmic\nReticulum"]; Ca_release [label="Ca²⁺ Release"]; PKC [label="Protein Kinase C\n(PKC)"]; Contraction [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor=response_color, fontcolor=antagonist_text_color];

// Edges this compound -> Alpha1_AR [arrowhead=tee, color=antagonist_color, label="Irreversible\nBlockade"]; Alpha1_AR -> Gq_protein [label="Activates"]; Gq_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nreceptor on"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Contraction; PKC -> Contraction; } . Caption: Blockade of the α1-Adrenoceptor Gq signaling pathway by this compound.

α2-Adrenoceptor Signaling Pathway (Gi-coupled)

α2-Adrenoceptors are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). In presynaptic neurons, this reduction in cAMP can lead to the inhibition of further norepinephrine release, a form of negative feedback. This compound's irreversible antagonism at α2-receptors prevents this inhibitory effect.

// Node colors receptor_color = "#4285F4"; antagonist_color = "#EA4335"; g_protein_color = "#FBBC05"; effector_color = "#34A853"; second_messenger_color = "#4285F4"; response_color = "#34A853"; node_text_color = "#202124"; antagonist_text_color = "#FFFFFF";

// Nodes this compound [label="this compound", fillcolor=antagonist_color, fontcolor=antagonist_text_color]; Alpha2_AR [label="α2-Adrenoceptor", fillcolor=receptor_color, fontcolor=antagonist_text_color]; Gi_protein [label="Gi/o", fillcolor=g_protein_color, fontcolor=node_text_color]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor=effector_color, fontcolor=antagonist_text_color]; ATP [label="ATP"]; cAMP [label="cAMP", fillcolor=second_messenger_color, fontcolor=antagonist_text_color]; Response [label="Inhibition of\nNeurotransmitter Release", shape=ellipse, fillcolor=response_color, fontcolor=antagonist_text_color];

// Edges this compound -> Alpha2_AR [arrowhead=tee, color=antagonist_color, label="Irreversible\nBlockade"]; Alpha2_AR -> Gi_protein [label="Activates"]; Gi_protein -> AC [arrowhead=tee, label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> Response [arrowhead=tee, label="Reduced cAMP leads to"]; } . Caption: Blockade of the α2-Adrenoceptor Gi signaling pathway by this compound.

Conclusion

This compound serves as a powerful pharmacological probe due to its irreversible antagonism of α1 and α2-adrenoceptors. Its mechanism, involving covalent bond formation, provides a long-lasting and insurmountable blockade, which is invaluable for studying receptor turnover, function, and signaling. While detailed kinetic parameters for individual receptor subtypes remain an area for further investigation, the established methodologies and known binding characteristics confirm its utility. The ability to permanently silence specific adrenoceptor populations allows researchers to dissect their physiological roles with a high degree of certainty, making this compound a cornerstone tool in adrenergic pharmacology.

References

- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. Structure-activity relationships among di- and tetramine disulfides related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Benextramine's Impact on Monoamine Oxidase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of benextramine on monoamine oxidase (MAO) activity. This compound, a tetraamine (B13775644) disulfide, is recognized as an irreversible inhibitor of both MAO-A and MAO-B isoforms, with a noted preference for MAO-B.[1] This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing its inhibitory action, and visualizations of the pertinent biochemical pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's MAO Inhibition

For the purpose of comparative analysis, the following table structure is provided for the future inclusion of quantitative data as it becomes available through further research and publication.

| Compound | Target | Inhibition Parameter | Value | Enzyme Source | Substrate Used | Reference |

| This compound | MAO-A | IC50 / Ki | - | Recombinant Human | - | [1] |

| This compound | MAO-B | IC50 / Ki | - | Recombinant Human | - | [1] |

Core Mechanism of Action

This compound's inhibitory action stems from its disulfide core.[1] Docking studies have elucidated a mechanism involving the covalent binding of this compound to specific cysteine residues within the active sites of the MAO enzymes.[1] For MAO-A, the target is Cys323, and for MAO-B, it is Cys172.[1] This covalent modification sterically hinders the entry of substrates to the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[1] The effectiveness of this inactivation has been confirmed in the SH-SY5Y neuroblastoma cell line.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on MAO activity. These protocols are based on standard in vitro assays for irreversible MAO inhibitors.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the inhibitory potential of a compound against MAO-A and MAO-B.

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

96-well black microplates

-

Fluorometric plate reader

2. Enzyme and Inhibitor Preparation:

-

Dilute recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in cold phosphate buffer.

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not interfere with enzyme activity.

3. Assay Procedure:

-

To the wells of a 96-well black plate, add the assay buffer, followed by the serially diluted this compound.

-

Include control wells: a no-enzyme control, a vehicle control (solvent without this compound), and a positive control with a known irreversible MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

-

Add the diluted MAO-A or MAO-B enzyme solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the covalent bond formation between this compound and the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of the MAO substrate (e.g., p-tyramine) and the fluorescent probe/HRP solution to all wells.

-

Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex® Red) over time.

4. Data Analysis:

-

The rate of reaction is determined from the linear phase of the fluorescence signal increase.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's effect on monoamine oxidase.

Monoamine Oxidase Catalytic Cycle

References

Investigating the Covalent Binding of Benextramine to Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benextramine, a tetraamine (B13775644) disulfide, is a classical pharmacological tool used to investigate the function and regulation of adrenoceptors. Its utility stems from its ability to act as an irreversible antagonist, forming a covalent bond with its target receptors. This guide provides an in-depth technical overview of the covalent binding of this compound to its primary targets, the α-adrenoceptors, and discusses its effects on other receptors and signaling pathways. We will delve into the quantitative data available, detailed experimental protocols, and the molecular mechanisms underpinning its irreversible antagonism.

Core Concepts: Irreversible Antagonism of Adrenoceptors

This compound is characterized as a non-competitive, irreversible antagonist of both α1 and α2-adrenoceptors.[1][2][3] This irreversibility is attributed to the formation of a stable covalent bond between the drug molecule and the receptor protein. The primary mechanism of action is believed to involve a thiol-disulfide exchange reaction between this compound's disulfide bridge and a nucleophilic cysteine residue within the receptor's binding pocket. This covalent modification permanently inactivates the receptor, preventing the binding of endogenous agonists like norepinephrine (B1679862) and subsequent downstream signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of this compound with its target receptors.

| Parameter | Value | Receptor/System | Comments | Reference(s) |

| Half-life (t½) of Irreversible Binding | 3 min | α1 and α2-adrenoceptors (rat brain synaptosomes) | This represents the time required for this compound to inactivate 50% of the receptor population. | [2] |

| Concentration for Irreversible Blockade | 10 - 100 µM | α2A-adrenoceptors (CHO cells) | Incubation for 20 minutes resulted in irreversible noncompetitive antagonism. | |

| Concentration for Irreversible Blockade | 30 µM | α1s-adrenoceptors (rat anococcygeus muscle) | Incubation for 30 minutes was used to demonstrate the presence of a specific subtype of α1-adrenoceptors. | |

| IC50 for Ca2+ Influx Blockade | 10 ± 5 µM | K+-activated Ca2+ channels (rat brain synaptosomes) | This effect is noted to be reversible, in contrast to its action on adrenoceptors. | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize the covalent binding of this compound.

Radioligand Binding Assays for Assessing Irreversible Antagonism

These assays are fundamental to demonstrating the irreversible nature of this compound's binding to α-adrenoceptors.

Objective: To determine the extent of irreversible receptor blockade by this compound.

Materials:

-

Biological Sample: Rat brain synaptosomes, membranes from cells expressing specific adrenoceptor subtypes (e.g., CHO cells).

-

Radioligands:

-

[3H]prazosin for α1-adrenoceptors.

-

[3H]clonidine or [3H]yohimbine for α2-adrenoceptors.

-

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Protocol Outline:

-

Pre-incubation with this compound:

-

Incubate the membrane preparation with the desired concentration of this compound (e.g., 10-100 µM) for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., 25°C).

-

Include a control group with no this compound.

-

-

Washing Step:

-

To remove unbound this compound, centrifuge the membranes and resuspend them in fresh buffer. Repeat this washing step multiple times. This step is critical to ensure that any subsequent reduction in radioligand binding is due to irreversible blockade and not competitive binding from residual this compound.

-

-

Radioligand Incubation:

-

Incubate the washed membranes (both control and this compound-treated) with a saturating concentration of the appropriate radioligand ([3H]prazosin or [3H]clonidine/[3H]yohimbine).

-

To determine non-specific binding, include tubes with an excess of a non-radioactive competitor (e.g., phentolamine).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Compare the specific binding in the this compound-treated group to the control group to quantify the percentage of irreversibly blocked receptors.

-

Functional Assays to Confirm Irreversible Antagonism

Functional assays measure the downstream consequences of receptor activation and are essential to confirm that the covalent binding of this compound leads to a loss of receptor function.

This assay measures the activation of G proteins, an early step in GPCR signaling.

Objective: To assess the ability of an agonist to stimulate G protein activation in the presence and absence of this compound.

Protocol Outline:

-

Membrane Preparation and Pre-treatment: Prepare membranes from cells expressing the adrenoceptor of interest and pre-treat with this compound as described in the radioligand binding assay protocol, including the extensive washing steps.

-

Assay Incubation: In a buffer containing GDP, incubate the washed membranes with:

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

An appropriate agonist (e.g., norepinephrine).

-

Control groups should include basal (no agonist) and this compound-treated samples.

-

-

Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantification and Analysis: Measure the radioactivity on the filters. A reduction in agonist-stimulated [35S]GTPγS binding in the this compound-treated membranes indicates irreversible receptor inactivation.

This assay is suitable for Gq-coupled receptors like the α1-adrenoceptor.

Objective: To measure the inhibition of agonist-induced intracellular calcium release by this compound.

Protocol Outline:

-

Cell Culture and Loading: Culture cells expressing the α1-adrenoceptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound Treatment: Pre-incubate the cells with this compound for a defined period, followed by washing to remove the unbound drug.

-

Agonist Stimulation: Stimulate the cells with an α1-agonist (e.g., phenylephrine).

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. A lack of a fluorescent signal in response to the agonist in this compound-treated cells demonstrates irreversible antagonism.

Signaling Pathways and Experimental Workflows

The covalent binding of this compound to α-adrenoceptors has significant consequences for intracellular signaling. The diagrams below, generated using the DOT language, illustrate the affected pathways and a typical experimental workflow for investigating this irreversible antagonism.

Caption: α1-Adrenoceptor signaling pathway and its irreversible blockade by this compound.

Caption: α2-Adrenoceptor signaling pathway and its irreversible blockade by this compound.

Caption: A generalized experimental workflow to study this compound's irreversible antagonism.

Broader Specificity and Off-Target Effects

While this compound is primarily used as an α-adrenoceptor antagonist, it is important to note that it can interact with other molecular targets, which may or may not be covalent in nature.

-

Calcium Channels: this compound can reversibly block K+-activated Ca2+ channels.[2]

-

Muscarinic and Serotonin Receptors: Studies have suggested that this compound can also act as an irreversible noncompetitive antagonist at muscarinic acetylcholine (B1216132) (mACh) and 5-HT2A receptors.

-

Monoamine Oxidases (MAOs): this compound and its analogs have been shown to irreversibly inhibit MAO-A and MAO-B, likely through covalent interaction with cysteine residues in the active site.

Future Directions and Unanswered Questions

Despite decades of use, some aspects of this compound's interaction with its target receptors remain to be fully elucidated.

-

Precise Covalent Binding Site: The exact amino acid residue(s) on the α1 and α2-adrenoceptors that form the covalent bond with this compound have not been definitively identified. Modern techniques such as mass spectrometry-based proteomics could be employed to pinpoint the site of adduction on receptor fragments.

-

Kinetics of Covalent Modification: While the half-life of inactivation is known, a more detailed kinetic analysis, including the initial reversible binding constant (Ki) and the maximal rate of inactivation (kinact), would provide a more complete picture of the two-step process of irreversible antagonism.

Conclusion

This compound remains a valuable pharmacological agent for the study of adrenoceptor biology due to its well-characterized irreversible antagonism. Understanding the principles of its covalent binding, the experimental methodologies to assess it, and its effects on cellular signaling is crucial for researchers in pharmacology and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the intricate mechanisms of covalent drug-receptor interactions.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Benextramine: An In-depth Technical Guide for Probing Adrenergic Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benextramine is a potent pharmacological tool invaluable for the study of adrenergic receptor systems. As a tetraamine (B13775644) disulfide, its hallmark is its ability to act as an irreversible antagonist at both α1 and α2-adrenergic receptors.[1][2] This covalent inactivation of receptor function allows for in-depth investigations into receptor turnover, receptor reserve, and the downstream consequences of sustained adrenergic blockade. Beyond its primary targets, this compound exhibits a complex pharmacological profile, including interactions with other G protein-coupled receptors and monoamine oxidases, necessitating careful experimental design and interpretation. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in leveraging this compound for advancing our understanding of adrenergic receptor biology and pharmacology.

Chemical and Physical Properties

This compound, chemically known as N,N'-bis(o-methoxybenzylaminohexyl)cystamine, is a tetraamine disulfide.[1] Its structure is fundamental to its mechanism of action, particularly the disulfide bond which is implicated in the irreversible binding to its targets.

| Property | Value | Reference |

| Chemical Formula | C32H54N4O2S2 | --INVALID-LINK-- |

| Molecular Weight | 590.9 g/mol | --INVALID-LINK-- |

| Synonyms | N,N'-Bis(o-methoxybenzylaminohexyl)cystamine, B.H.C. | --INVALID-LINK-- |

| Appearance | Not specified in readily available literature | |

| Solubility | Not specified in readily available literature |

Mechanism of Action

This compound functions as a non-selective, irreversible antagonist of α-adrenergic receptors.[1][2] This irreversible nature stems from its ability to form a covalent bond with the receptor, effectively and permanently inactivating it. The half-life for this irreversible binding to α1-adrenoceptors has been reported to be approximately 3 minutes.[1][2]

Adrenergic Receptor Antagonism

This compound's primary utility lies in its irreversible blockade of both α1 and α2-adrenergic receptor subtypes. This non-equilibrium antagonism makes it a powerful tool for:

-

Studying Receptor Turnover: By irreversibly blocking the existing receptor population, the rate of appearance of new, functional receptors can be measured over time, providing insights into receptor synthesis and trafficking.

-

Determining Receptor Reserve: By progressively inactivating a fraction of the receptor population, the relationship between receptor occupancy and functional response can be elucidated, revealing the presence and extent of spare receptors.

Off-Target Activities

It is crucial for researchers to be aware of this compound's interactions with other molecular targets, as these can influence experimental outcomes.

-

G Protein-Coupled Receptors: this compound has been shown to exhibit irreversible noncompetitive antagonism at other GPCRs, including muscarinic acetylcholine (B1216132) (mACh) and serotonin (B10506) 5-HT2A receptors.

-

Monoamine Oxidases (MAOs): this compound and its structural analogues can act as irreversible inhibitors of both MAO-A and MAO-B.[3] This interaction is thought to involve the disulfide core of the molecule.[3]

-

Calcium Channels: this compound can block potassium-activated calcium channels, although this action is reversible.[1]

Quantitative Pharmacological Data

While this compound is well-characterized as a potent irreversible α-adrenergic antagonist, specific equilibrium dissociation constants (Ki) for individual α1 and α2 subtypes are not extensively reported in publicly available literature. The primary focus of research has been on its irreversible mechanism. The following tables summarize the available quantitative data.

Table 1: Adrenergic and Other GPCR Activity of this compound

| Target | Action | Quantitative Data | Species/System | Reference |

| α1-Adrenergic Receptors | Irreversible Antagonist | t1/2 for irreversible binding ≈ 3 min | Rat brain synaptosomes | [1][2] |

| α2-Adrenergic Receptors | Irreversible Antagonist | - | Rat brain synaptosomes | [1][2] |

| Muscarinic Acetylcholine Receptors | Irreversible Noncompetitive Antagonist | - | Human neuroblastoma SH-SY5Y cells | |

| 5-HT2A Receptors | Irreversible Noncompetitive Antagonist | - | Stably transfected SH-SY5Y cells | |

| Potassium-Activated Ca2+ Channels | Reversible Blocker | IC50 = 10 ± 5 µM | Rat brain synaptosomes | [1] |

Table 2: Monoamine Oxidase Inhibition by this compound

| Target | Action | Quantitative Data | Species/System | Reference |

| Monoamine Oxidase A (MAO-A) | Irreversible Inhibitor | - | Human | [3] |

| Monoamine Oxidase B (MAO-B) | Irreversible Inhibitor | - | Human | [3] |

Note: The absence of specific Ki values in the literature for many of these interactions highlights the need for further research to fully quantify this compound's binding profile.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a probe for adrenergic receptor function.

Protocol for Determining Irreversible Antagonism using Radioligand Binding

Objective: To demonstrate the irreversible nature of this compound's binding to α-adrenergic receptors.

Materials:

-

Tissue homogenates or cell membranes expressing α1 and/or α2-adrenergic receptors.

-

Radioligands: [3H]prazosin (for α1) or [3H]yohimbine/[3H]clonidine (for α2).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

Filtration apparatus.

Procedure:

-

Pre-incubation with this compound:

-

Divide the membrane preparation into two sets of tubes: "Control" and "this compound-treated".

-

To the "this compound-treated" tubes, add this compound to a final concentration of 1-10 µM.

-

To the "Control" tubes, add an equal volume of vehicle.

-

Incubate both sets at 37°C for 30 minutes to allow for irreversible binding.

-

-

Washing Step to Remove Unbound this compound:

-

Centrifuge the tubes at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the membranes.

-

Discard the supernatant.

-

Resuspend the pellets in a large volume of ice-cold assay buffer.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound this compound.

-

-

Radioligand Binding Assay:

-

Resuspend the final washed pellets from both "Control" and "this compound-treated" groups in fresh assay buffer.

-

Set up binding assay tubes for total and non-specific binding for both groups.

-

Total Binding: Add a saturating concentration of the appropriate radioligand ([3H]prazosin or [3H]yohimbine) to the membrane suspensions.

-

Non-specific Binding: Add the radioligand plus a high concentration of a competing, reversible antagonist (e.g., phentolamine (B1677648) for both α1 and α2) to another set of tubes.

-

Incubate all tubes at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding for both "Control" and "this compound-treated" groups (Total Binding - Non-specific Binding).

-

A significant reduction in specific binding in the "this compound-treated" group compared to the "Control" group, even after extensive washing, indicates irreversible antagonism.

-

Functional Assay: Isolated Tissue Contraction

Objective: To assess the functional antagonism of this compound on α1-adrenergic receptor-mediated smooth muscle contraction.

Materials:

-

Isolated tissue preparation (e.g., rat vas deferens or aortic rings).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic or isometric force transducer and data acquisition system.

-

Phenylephrine (B352888) (α1-agonist).

-

This compound hydrochloride.

Procedure:

-

Tissue Preparation and Equilibration:

-

Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with periodic washing.

-

-

Control Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

-

This compound Incubation:

-

Wash the tissue extensively to remove the phenylephrine.

-

Incubate the tissue with a chosen concentration of this compound (e.g., 1 µM) for a defined period (e.g., 30 minutes).

-

-

Washing:

-

Perform repeated washes of the tissue with fresh physiological salt solution to remove any unbound this compound.

-

-

Post-Benextramine Agonist Concentration-Response Curve:

-

Generate a second cumulative concentration-response curve for phenylephrine in the presence of the now irreversibly bound this compound.

-

-

Data Analysis:

-

Compare the concentration-response curves for phenylephrine before and after this compound treatment.

-

Irreversible antagonism is characterized by a non-parallel rightward shift of the concentration-response curve and a depression of the maximal response.

-

Protocol for Studying Receptor Turnover

Objective: To measure the rate of reappearance of functional α2-adrenergic receptors after irreversible blockade with this compound.

Materials:

-

Animal model (e.g., hamster).

-

This compound hydrochloride for in vivo administration (intraperitoneal injection).

-

Tissues of interest (e.g., adipose tissue, kidney).[4]

-

Materials for membrane preparation and radioligand binding assay as described in Protocol 5.1 (using [3H]yohimbine or [3H]clonidine).

Procedure:

-

In Vivo this compound Administration:

-

Administer a single dose of this compound (e.g., 10-20 mg/kg, i.p.) to a cohort of animals.[4]

-

-

Time-Course of Receptor Recovery:

-

At various time points after this compound administration (e.g., 0, 6, 12, 24, 48, 72 hours), sacrifice a subset of animals.

-

-

Tissue Harvesting and Membrane Preparation:

-

Harvest the tissues of interest and prepare cell membranes as per standard protocols.

-

-

Radioligand Binding Assay:

-

Perform saturation binding assays on the membrane preparations from each time point using an appropriate α2-adrenergic radioligand to determine the Bmax (maximal number of binding sites).

-

-

Data Analysis:

-

Plot the Bmax values as a function of time after this compound administration.

-

The recovery of binding sites over time reflects the synthesis and insertion of new receptors into the membrane.

-

The data can be fitted to a monoexponential function to calculate the half-life (t1/2) of receptor recovery and the rate of receptor production.

-

Visualizations

Signaling Pathways

Caption: α1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.

Caption: α2-Adrenergic Receptor Signaling Pathway and Site of this compound Action.

Experimental Workflows

Caption: Experimental Workflow for Determining Receptor Reserve using this compound.

Conclusion

This compound remains a cornerstone tool for the pharmacological investigation of α-adrenergic receptors. Its irreversible mechanism of action provides a unique advantage for studying dynamic receptor processes that are not easily accessible with reversible antagonists. While a more detailed characterization of its binding affinity at adrenergic receptor subtypes and a broader range of off-target interactions would further refine its application, the existing body of knowledge, coupled with the detailed protocols provided in this guide, enables researchers to effectively utilize this compound to probe the intricacies of adrenergic signaling. Careful consideration of its off-target effects and the implementation of appropriate control experiments are paramount to generating robust and interpretable data. As our understanding of GPCR biology continues to evolve, the principles of irreversible antagonism, exemplified by this compound, will undoubtedly continue to be a valuable approach in dissecting complex signaling networks.

References

- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Benextramine Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benextramine is a potent pharmacological tool characterized by a multifaceted mechanism of action. Primarily known as an irreversible antagonist of α-adrenergic receptors, it also exhibits reversible blockade of potassium-activated calcium channels and non-competitive antagonism at other G protein-coupled receptors (GPCRs), including muscarinic acetylcholine (B1216132) and serotonin (B10506) 5-HT2A receptors. Furthermore, recent studies have highlighted its role as an inhibitor of monoamine oxidase (MAO) isoforms A and B. This technical guide provides a comprehensive overview of the pharmacological profile of this compound tetrahydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex interactions with various signaling pathways.

Core Pharmacological Activities

This compound's diverse pharmacological profile stems from its ability to interact with multiple molecular targets. Its primary and most extensively studied activities are detailed below.

Irreversible α-Adrenergic Receptor Antagonism

This compound acts as an irreversible antagonist at both α1 and α2-adrenergic receptors.[1][2] This covalent and insurmountable blockade makes it a valuable tool for studying the physiological roles of these receptors. The irreversible nature of its binding is characterized by a time-dependent inactivation of the receptors.

Reversible Blockade of Potassium-Activated Calcium Channels

In addition to its effects on adrenergic receptors, this compound functions as a reversible blocker of potassium-activated calcium channels.[1][2] This activity is concentration-dependent and distinct from its irreversible α-adrenoceptor antagonism.

Non-Competitive Antagonism at Other GPCRs

This compound also displays non-competitive antagonism at other GPCRs, including muscarinic acetylcholine receptors and serotonin 5-HT2A receptors. This broad-spectrum activity should be considered when using this compound as a selective α-adrenergic antagonist.

Monoamine Oxidase Inhibition

More recent investigations have revealed that this compound and its derivatives can act as inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This suggests a potential role for this compound in modulating neurotransmitter metabolism.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activities of this compound tetrahydrochloride.

| Target | Parameter | Value | Species/Tissue | Reference(s) |

| α1-Adrenoceptor | Half-life (t½) of irreversible blockade | 3 min | Rat brain synaptosomes | [1][2] |

| α2-Adrenoceptor | Half-life (t½) of irreversible blockade | Not specified, but stated as irreversible | Rat brain synaptosomes | [1][2] |

| Potassium-Activated Calcium Channel | IC50 | 10 ± 5 µM | Rat brain synaptosomes | [1][2] |

| Monoamine Oxidase A (MAO-A) | IC50 | Data not available | Not specified | |

| Monoamine Oxidase B (MAO-B) | IC50 | Data not available | Not specified | |

| Muscarinic Acetylcholine Receptors | Potency | Data not available | Not specified | |

| 5-HT2A Receptors | Potency | Data not available | Not specified |

Signaling Pathways and Mechanisms of Action

This compound's interaction with its primary targets initiates distinct downstream signaling cascades.

α-Adrenergic Receptor Signaling

As an antagonist of α1 and α2-adrenergic receptors, this compound blocks the canonical signaling pathways associated with these receptors.

-

α1-Adrenergic Receptors: These receptors are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By irreversibly blocking α1-adrenoceptors, this compound inhibits these downstream events.

-

α2-Adrenergic Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's irreversible antagonism of α2-adrenoceptors prevents this inhibition, thereby maintaining or increasing cAMP levels in the presence of an α2-agonist.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Benextramine's Interaction with Potassium-Activated Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the interaction between the tetraamine (B13775644) disulfide compound, benextramine, and its effects on potassium-activated calcium channels. This compound is well-documented as an irreversible α-adrenergic antagonist. However, early research also identified it as a reversible blocker of what was termed "potassium-activated calcium channels," an effect independent of its α-adrenoceptor activity. This document collates the available quantitative data, outlines the experimental protocols used to determine these interactions, and presents visual diagrams of the proposed mechanisms and workflows. The information is primarily based on foundational research, with contemporary context provided for modern ion channel nomenclature and experimental approaches.

Introduction

This compound, chemically known as N,N'-bis(o-methoxybenzylamine-n-hexyl)-cysteamine, is a compound recognized for its irreversible antagonism of both α1 and α2-adrenoceptors.[1][2] Beyond this primary function, a notable study in 1983 characterized this compound as a blocker of what the authors termed "potassium-activated Ca2+-channels."[1][2] This interaction is distinct from its adrenergic blockade, exhibiting reversible action.[1][2]

It is important to note that the terminology "potassium-activated calcium channels" is not standard in contemporary ion channel literature. The more common and well-characterized family of channels is the "calcium-activated potassium channels" (KCa), which are crucial regulators of neuronal excitability. This guide will present the data as it was originally published and discuss it in the context of modern ion channel understanding.

Quantitative Data Presentation

The primary quantitative data on this compound's interaction with these channels comes from a study on rat brain synaptosomes. The findings are summarized in the table below for clarity and comparison.

| Parameter | Value | Channel/System | Organism/Tissue | Comments | Reference |

| IC50 | 10 ± 5 µM | Net Ca2+ Influx | Rat Brain Synaptosomes | Reversible blockade. Compared to Verapamil (B1683045) (IC50 = 200 µM) and Nicardipine (B1678738) (IC50 = 170 µM) in the same study. | [1][2] |

| t1/2 (α1-adrenoceptor) | 3 min | α1-adrenoceptor | Rat Brain Synaptosomes | Irreversible action. | [1][2] |

| t1/2 (α2-adrenoceptor) | Not specified | α2-adrenoceptor | Rat Brain Synaptosomes | Irreversible action. | [1][2] |

Experimental Protocols

The foundational research on this compound's effect on potassium-activated calcium channels utilized a combination of radioligand binding assays and measurements of calcium influx in synaptosomes. The following is a detailed description of the probable methodologies based on the published abstract.

Preparation of Synaptosomes

Synaptosomes, which are isolated presynaptic terminals, were prepared from rat brain slices. A critical step in the protocol involved the pretreatment of some brain slices with this compound to produce a synaptosomal preparation that was devoid of α1 and α2-adrenergic binding capacity. This allowed for the specific study of this compound's effects on calcium channels, independent of its action on adrenoceptors.[1][2]

Radioligand Binding Assays

To confirm the irreversible blockade of α-adrenoceptors, competitive binding assays were likely performed using radiolabeled ligands for α1 and α2 subtypes.

-

α1-adrenoceptor binding: [3H]prazosin was used as the radioligand.

-

α2-adrenoceptor binding: [3H]clonidine was used as the radioligand. The assays would have quantified the displacement of these radioligands by this compound to determine its binding affinity and the irreversible nature of the interaction.

Measurement of Calcium Influx

The central experiment to determine this compound's effect on calcium channels involved measuring Ca2+ influx into the prepared synaptosomes.

-

Stimulation: Synaptosomes were depolarized using a high concentration of potassium chloride (75 mM KCl) to open voltage-gated channels. A normal physiological concentration of KCl (5 mM) was used as a control.[1][2]

-

Calcium Measurement: While the specific method for measuring Ca2+ influx was not detailed in the abstract, it was likely accomplished using a radioactive isotope of calcium (45Ca2+) or a fluorescent calcium indicator dye, which were common techniques at the time.

-

Pharmacological Manipulation: The effect of this compound on Ca2+ influx was assessed by incubating the synaptosomes with varying concentrations of the compound. The concentration-response curve generated from these experiments yielded the IC50 value.

-

Controls: The potency of this compound was compared against known calcium channel blockers, verapamil and nicardipine.[1][2]

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanism of action of this compound and a hypothetical experimental workflow based on the available data.

Caption: Dual inhibitory mechanisms of this compound.

The diagram above illustrates the dual and independent pharmacological actions of this compound. It acts as an irreversible antagonist at α1 and α2-adrenergic receptors, while simultaneously acting as a reversible blocker of potassium-activated calcium channels, thereby inhibiting calcium influx.

Experimental Workflow

Caption: Workflow for determining this compound's effect on Ca2+ influx.

This flowchart outlines the key steps in the experimental protocol used to characterize the inhibitory effect of this compound on depolarization-induced calcium influx in rat brain synaptosomes.

Discussion and Future Directions

The initial characterization of this compound as a blocker of "potassium-activated calcium channels" presents an intriguing, yet unresolved, aspect of its pharmacology. The reported IC50 of 10 µM suggests a moderate potency, more effective than verapamil and nicardipine in the specific assay used.[1][2] The clear distinction from its irreversible α-adrenergic blockade is a critical finding, indicating a separate molecular target.[1][2]

The primary challenge in interpreting this data is the ambiguity of the channel's identity in the context of modern pharmacology. Calcium-activated potassium (KCa) channels, such as SK and BK channels, are well-known to be modulated by intracellular calcium, leading to potassium efflux and typically hyperpolarization, which would indirectly reduce calcium influx through voltage-gated calcium channels. It is possible that the "potassium-activated calcium channel" described in 1983 is a subtype of voltage-gated calcium channel that is modulated by potassium levels, or that the original terminology was an imprecise description of the interplay between KCa channels and calcium influx.

Given the significant advances in electrophysiology, molecular biology, and pharmacology since this initial discovery, several avenues for future research are apparent:

-

Electrophysiological Studies: Modern patch-clamp techniques could be employed on various neuronal and cell lines expressing specific subtypes of KCa (SK, BK, IK) and voltage-gated calcium channels to precisely identify the molecular target of this compound and characterize its effects on channel kinetics, conductance, and voltage-dependence.

-

Molecular Docking and Binding Studies: Computational modeling could predict the binding site of this compound on various ion channel structures. Subsequent site-directed mutagenesis and binding assays could validate these predictions.

-

Functional Assays: The effect of this compound on neuronal excitability, particularly on phenomena regulated by KCa channels like afterhyperpolarization, could be investigated to understand the physiological consequences of this channel blockade.

Conclusion

This compound exhibits a distinct pharmacological profile as a reversible blocker of what was originally termed "potassium-activated calcium channels," with an IC50 of 10 ± 5 µM for the inhibition of net calcium influx in rat brain synaptosomes.[1][2] This action is independent of its well-established irreversible antagonism of α-adrenoceptors. While the precise molecular identity of the channel involved remains to be elucidated by modern techniques, the foundational research provides a clear basis for further investigation into this non-adrenergic mechanism of this compound. This guide serves as a comprehensive summary of the existing knowledge and a framework for future research in this area.

References

Structure-Activity Relationship of Benextramine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of Benextramine and its derivatives, potent antagonists of adrenoceptors and inhibitors of monoamine oxidases. The information presented herein is intended to support research and drug development efforts in these areas.

Core Structure and Pharmacological Profile

This compound is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist of both α1 and α2-adrenoceptors.[1][2] Its derivatives have been synthesized and evaluated to explore the structural requirements for potency and selectivity at these receptors, as well as at other pharmacological targets, including monoamine oxidases (MAOs).[3][4]

Structure-Activity Relationship at α-Adrenoceptors

The pharmacological activity of this compound derivatives is significantly influenced by modifications to their core structure. Key structural features that determine their affinity and selectivity for α-adrenoceptor subtypes include the length of the alkyl chain separating the inner and outer nitrogen atoms and the nature of the substituents on the outer nitrogens.

Influence of Chain Length

Studies have demonstrated that the length of the polymethylene chain between the inner and outer nitrogen atoms is a critical determinant of selectivity for α1 versus α2-adrenoceptors.[5][6] Generally, a longer chain length favors α1-adrenoceptor antagonism. For instance, derivatives with a dodecamethylene (C12) chain exhibit higher selectivity for α1-adrenoceptors, while those with a hexamethylene (C6) or octamethylene (C8) chain, like this compound itself, show a preference for α2-adrenoceptors.[5]

Role of Terminal Substituents

The nature of the substituent on the outer nitrogen atoms also plays a crucial role in the potency of these compounds. Arylalkyl substituents have been found to be favorable for α-adrenergic blocking activity. Notably, the derivative pyrextramine, which incorporates a pyrrol-2-ylmethyl group, has been shown to be a more potent and specific irreversible α1-blocking agent than this compound.[7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and its derivatives at α-adrenoceptors and monoamine oxidases.

Table 1: α-Adrenoceptor Antagonist Activity of this compound Derivatives

| Compound | Chain Length (n) | α1-Adrenoceptor Activity | α2-Adrenoceptor Activity | Reference |

| This compound | 6 | Irreversible Antagonist | Irreversible Antagonist | [1][2] |

| Bendotramine | 12 | Potent α1-Antagonist | No activity up to 20 µM | [5] |

| Derivative (n=8) | 8 | Optimal for α2-activity | - | [5] |

| Pyrextramine | 6 (with pyrrol-2-ylmethyl) | More potent & specific than this compound | - | [7] |

Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| This compound | > 100 | 15.3 ± 1.2 | < 0.15 | [4] |

| Derivative 1 | 5.2 ± 0.4 | 0.8 ± 0.1 | 6.5 | [4] |

| Derivative 2 | > 100 | 2.5 ± 0.2 | < 0.025 | [4] |

| Derivative 3 | 10.1 ± 0.8 | 1.2 ± 0.1 | 8.4 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for α-Adrenoceptors

This protocol is used to determine the binding affinity of this compound derivatives to α1 and α2-adrenoceptors.

Materials:

-

Cell membranes expressing the α-adrenoceptor subtype of interest.

-

Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well: 25 µL of test compound at various concentrations, 25 µL of radioligand, and 50 µL of cell membrane suspension. For total binding, substitute test compound with assay buffer. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

Isolated Tissue Bath Assay for Functional Antagonism

This assay assesses the functional antagonist activity of this compound derivatives on smooth muscle contraction.[8][9][10][11][12]

Materials:

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist (e.g., norepinephrine, phenylephrine).

-

Test compounds (this compound derivatives).

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing PSS.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

-

Agonist Response: Obtain a cumulative concentration-response curve to the agonist.

-

Antagonist Incubation: Wash the tissue and incubate with the test compound (this compound derivative) for a predetermined time (e.g., 30-60 minutes for irreversible antagonists).

-

Post-Antagonist Agonist Response: After incubation, wash the tissue extensively and obtain a second cumulative concentration-response curve to the agonist.

-

Data Analysis: Compare the agonist concentration-response curves before and after antagonist incubation to determine the nature and potency of the antagonism. For irreversible antagonists, a rightward shift and a depression of the maximal response are expected.

Monoamine Oxidase (MAO) Activity Assay

This assay is used to determine the inhibitory potency of this compound derivatives on MAO-A and MAO-B.[3][5][13][14]

Materials:

-

Source of MAO-A and MAO-B (e.g., human recombinant enzymes, tissue homogenates).

-

MAO substrate (e.g., kynuramine, p-tyramine).

-

Test compounds (this compound derivatives).

-

Assay buffer.

-

Detection reagent (e.g., for measuring H2O2 production).

-

Microplate reader (fluorometric or colorimetric).

Procedure:

-

Reaction Setup: In a 96-well plate, pre-incubate the MAO enzyme source with various concentrations of the test compound.

-

Initiate Reaction: Add the MAO substrate to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 20-30 minutes).

-

Detection: Stop the reaction and add the detection reagent to measure the product formed (e.g., H2O2).

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow for their characterization.

References